Polymer Dispersity Control: TiCl₂ vs. TiCl₃ in Olefin Polymerization Pre-catalysts
In a direct head-to-head comparison of O,N,N-titanium complexes bearing identical ligands, the TiCl₂ analogue (1-TiCl₂) produced polyethylene with a significantly narrower and unimodal molecular weight distribution compared to the TiCl₃ analogue (1-TiCl₃) under standard activation conditions [1]. Specifically, under optimum conditions without excess pre-activation, 1-TiCl₃ yielded polymers with broad dispersity (Đ ranging from 2.9 to 6.1), whereas 1-TiCl₂ afforded polyethylene with narrow and unimodal distribution (Đ = 1.8) [1]. Notably, when pre-activated with 200 equivalents of dried methylaluminoxane (d-MAO), both complexes showed very similar catalytic properties, indicating that the differential behavior is activation-pathway dependent and not intrinsic to the metal center alone [1].
| Evidence Dimension | Polyethylene molecular weight dispersity (Đ) |
|---|---|
| Target Compound Data | Đ = 1.8 (narrow, unimodal distribution) |
| Comparator Or Baseline | TiCl₃ analogue 1-TiCl₃: Đ = 2.9 to 6.1 (bimodal to broad distribution) |
| Quantified Difference | Đ reduction of 1.1 to 4.3 units; unimodal vs. bimodal distribution |
| Conditions | O,N,N-titanium complexes ((C₆H₅–N–C₆H₄–NCH–C₆H₂-3,5-tBu-2-O)TiCl₂) activated with 5 equiv. d-MAO; ethylene polymerization at optimum conditions |
Why This Matters
For polymer chemists requiring narrow molecular weight distributions, TiCl₂-based pre-catalysts offer superior dispersity control without the need for extensive pre-activation optimization, reducing both process complexity and batch variability.
- [1] Liu, S., Braunstein, P., Li, Z. et al. (2024). Influence of the N–H functionality on activating O,N,N-titanium complexes and controlling polyethylene molecular weights and distributions. Inorganic Chemistry Frontiers, 11, 613-623. View Source
